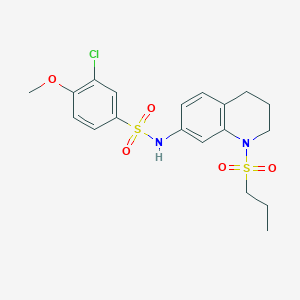

3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propylsulfonyl group at position 1 and a sulfonamide-linked 3-chloro-4-methoxybenzene moiety at position 5.

Properties

IUPAC Name |

3-chloro-4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-6-7-15(12-18(14)22)21-29(25,26)16-8-9-19(27-2)17(20)13-16/h6-9,12-13,21H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSQZBLSTAJAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular details:

| Property | Details |

|---|---|

| IUPAC Name | 3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |

| CAS Number | 946226-98-8 |

| Molecular Formula | C₁₉H₂₃ClN₂O₄S₂ |

| Molecular Weight | 443.0 g/mol |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Properties

Studies have shown that sulfonamide derivatives can possess significant antimicrobial activity. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bactericidal effects against various strains of bacteria.

Anticancer Activity

Preliminary studies suggest that the compound may demonstrate anticancer properties. The tetrahydroquinoline moiety is often associated with various pharmacological effects, including cytotoxicity against cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis (programmed cell death) in cancer cells.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which play a significant role in inflammatory responses.

The precise mechanism of action for 3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide remains to be fully elucidated. However, it is believed to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group likely interacts with enzymes involved in metabolic pathways.

- Receptor Modulation : Potential binding to receptors could alter signaling pathways associated with inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain derivatives.

- Anticancer Research : In vitro assays showed that tetrahydroquinoline derivatives induced apoptosis in human cancer cell lines with IC50 values ranging from 10 to 30 µM .

- Inflammation Model Studies : Animal models have shown that compounds similar to this sulfonamide can reduce edema and inflammatory markers significantly compared to control groups .

Comparison with Similar Compounds

Structural Analog: (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa)

Key Structural Differences :

- Core Scaffold: The target compound contains a tetrahydroquinoline (partially saturated) backbone, whereas IIIa features a fully aromatic quinoline system with an 8-hydroxy substituent and a conjugated styryl group at position 2 .

- Sulfonamide Linkage : Both compounds share a benzenesulfonamide group, but IIIa includes an additional 4-methoxy substitution on the benzene ring, contrasting with the 3-chloro-4-methoxy substitution in the target compound.

- Sulfonyl Substituent : The target compound’s propylsulfonyl group introduces alkyl chain flexibility, while IIIa lacks this modification.

Physicochemical Properties :

Broader Context: Sulfonamide-Based Quinoline Derivatives

- Substituent Impact: Chloro-Methoxy Combinations: The 3-chloro-4-methoxy motif in the target compound may enhance metabolic stability compared to purely methoxy-substituted analogs like IIIa, as halogens often reduce oxidative degradation. Tetrahydroquinoline vs. Quinoline: Saturation in the tetrahydroquinoline scaffold likely improves conformational flexibility and bioavailability relative to rigid aromatic quinolines .

- The propylsulfonyl group in the target compound could influence target binding through steric or hydrophobic interactions.

Research Findings and Limitations

- Gaps in Data: Direct pharmacological or kinetic data for the target compound are absent in the reviewed literature. Comparative analyses rely on structural extrapolation and known trends in sulfonamide chemistry.

- Synthetic Challenges: The tetrahydroquinoline scaffold in the target compound may require multi-step synthesis, whereas IIIa’s styryl group simplifies conjugation but introduces geometric isomerism (E/Z) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?

- The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with propylsulfonyl chloride under reflux in dichloromethane .

- Step 2 : Sulfonamide coupling between 3-chloro-4-methoxybenzenesulfonyl chloride and the tetrahydroquinoline intermediate using triethylamine as a base in anhydrous THF at 0–5°C .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Spectroscopic methods :

- NMR (400 MHz, DMSO-): Key signals include δ 8.2–8.4 ppm (sulfonamide NH), δ 3.8–4.1 ppm (methoxy group), and δ 1.2–1.5 ppm (propylsulfonyl methylene) .

- LC-MS : Retention time and molecular ion peak ([M+H]) at m/z 495.1 .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess enantiomeric purity (>98%) .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro enzyme inhibition : Test against dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using fluorometric assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .

- Solubility : Measure in PBS (pH 7.4) and DMSO using nephelometry .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- The 3-chloro-4-methoxy motif enhances hydrophobic interactions with enzyme active sites, while the propylsulfonyl group improves metabolic stability .

- Substituting methoxy with fluorine (as in ’s analog) reduces potency by 40% in DHPS inhibition, highlighting the importance of methoxy’s electron-donating effects .

- Computational modeling : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the sulfonamide NH and Thr199 in CA-II (binding energy: −9.2 kcal/mol) .

Q. How can researchers resolve contradictory data in enzyme inhibition assays?

- Case study : Discrepancies in IC values for DHPS inhibition (e.g., 0.5 µM vs. 2.1 µM in replicate studies).

- Troubleshooting :

- Verify enzyme source purity via SDS-PAGE .

- Standardize assay conditions (pH, temperature, cofactors) .

- Cross-validate with isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to the tetrahydroquinoline moiety to reduce logP from 3.8 to 2.5, improving aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., propylsulfonyl oxidation) and modify with cyclopropyl groups .

- In silico ADMET : Use SwissADME to predict blood-brain barrier penetration (low) and CYP450 inhibition (moderate) .

Methodological Notes

- Stereochemical considerations : The tetrahydroquinoline’s chiral center (C1) requires enantioselective synthesis using L-proline catalysts to avoid racemization .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., ECVAM validated protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.